1-Tosyl-1H-indole-4-carbaldehyde
Description
1-Tosyl-1H-indole-4-carbaldehyde is a sulfonated indole derivative featuring a toluene-4-sulfonyl (tosyl) group at the 1-position and a formyl (-CHO) substituent at the 4-position of the indole ring.
Key Properties (Inferred):
- Molecular Formula: Likely $ \text{C}{16}\text{H}{13}\text{NO}_3\text{S} $ (based on 1-Tosyl-1H-indole-3-carbaldehyde in ).
- Functional Groups: Tosyl (electron-withdrawing, protective group) and aldehyde (reactive site for condensation or nucleophilic addition).
- Synthesis: Likely involves tosylation of 1H-indole-4-carbaldehyde (CAS 1074-86-8, ) using tosyl chloride under basic conditions, followed by purification.
Properties
CAS No. |
79681-04-2 |
|---|---|
Molecular Formula |
C16H13NO3S |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonylindole-4-carbaldehyde |
InChI |
InChI=1S/C16H13NO3S/c1-12-5-7-14(8-6-12)21(19,20)17-10-9-15-13(11-18)3-2-4-16(15)17/h2-11H,1H3 |
InChI Key |
YMEZZGXKZZPIJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: 4- vs. 3-Carbaldehyde Derivatives
Key Insight : The position of the aldehyde group significantly impacts electronic conjugation and steric accessibility, influencing reactivity and downstream applications .
Substituted Indoles: Tosyl vs. Methyl Protecting Groups
Other Structural Analogs
A. 1-(2-Morpholin-4-ylethyl)-1H-indole-3-carbaldehyde ()
- Structure : Morpholin-ethyl group at 1, CHO at 3.
- Molecular Weight : 258.32 g/mol.
- Applications: Potential pharmacological agent due to morpholine’s solubility and hydrogen-bonding capacity.
B. 1-Methyl-1H-indole-5-carbaldehyde ()
- Molecular Weight : 159.18 g/mol.
- Melting Point : 84–86°C.
- Use : Intermediate in fluorescent probes or ligands.
Physical and Chemical Properties
Note: The tosyl group increases hydrophobicity (higher LogP), impacting membrane permeability in biological systems .
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